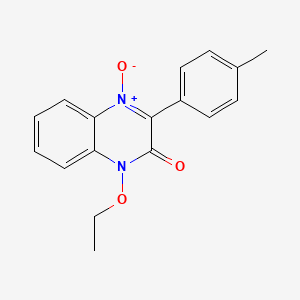
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound with a unique structure that includes an ethoxy group, a methylphenyl group, and a quinoxalin-4-ium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Ethoxy Group: This step involves the alkylation of the quinoxaline core with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Oxidation to Form the Oxidoquinoxalin-4-ium: The final step involves the oxidation of the quinoxaline core to form the oxidoquinoxalin-4-ium structure, which can be achieved using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding quinoxaline derivative using reducing agents like sodium borohydride.
Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives.
Applications De Recherche Scientifique
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a fluorescent marker due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-3-(4-methylphenyl)urea: This compound shares the ethoxy and methylphenyl groups but has a different core structure.
4-Methylphenylquinoxaline: Similar core structure but lacks the ethoxy group and the oxidoquinoxalin-4-ium moiety.
Uniqueness
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is unique due to its combination of functional groups and its oxidoquinoxalin-4-ium core. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
371136-90-2 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
1-ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-19-15-7-5-4-6-14(15)18(21)16(17(19)20)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
Clé InChI |
HYQYTDQGOXLMKS-UHFFFAOYSA-N |
SMILES canonique |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)C)[O-] |
Solubilité |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


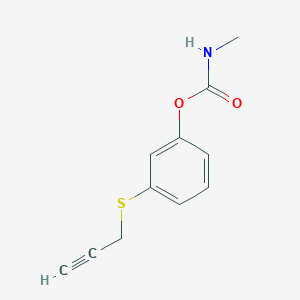
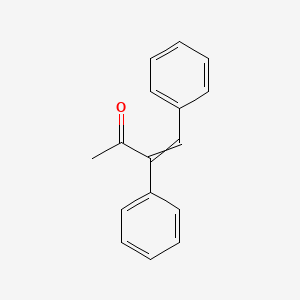
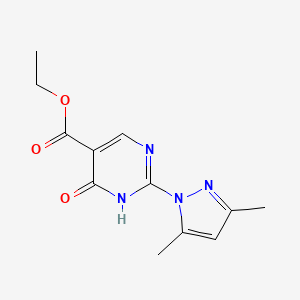
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
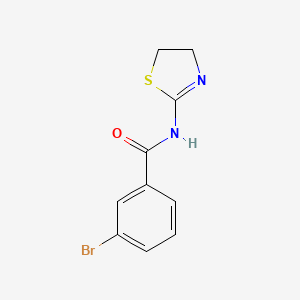
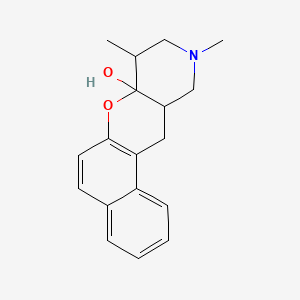
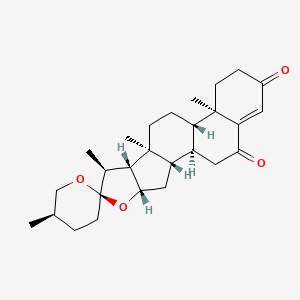

![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
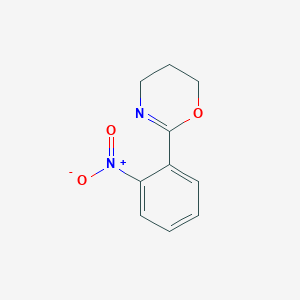
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)


